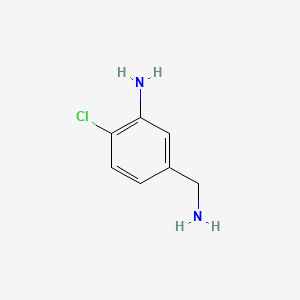

5-(Aminomethyl)-2-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYPQPNMLWQERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541522 | |

| Record name | 5-(Aminomethyl)-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94568-51-1 | |

| Record name | 5-(Aminomethyl)-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Aminomethyl 2 Chloroaniline and Its Precursors

Chemo-selective Synthesis Strategies for the Aminomethyl and Chloroaniline Moieties

The primary challenge in synthesizing 5-(aminomethyl)-2-chloroaniline lies in the chemo-selective manipulation of functional groups. The presence of a chloro-substituted aniline (B41778) ring alongside an aminomethyl group necessitates reactions that can target one functional group without affecting the others. A plausible and efficient synthetic route commences from a readily available precursor, such as 2-chloro-5-nitrobenzonitrile (B92243). This strategy involves a two-step reduction process where the nitro group and the nitrile group are sequentially reduced.

The first critical step is the selective reduction of the aromatic nitro group in the presence of both a nitrile and a chloro substituent. Catalytic hydrogenation is a preferred method for this transformation. It is challenging to selectively hydrogenate a nitro group when other reducible groups like halides are present in the same molecule, which necessitates a highly chemo-selective catalyst. organic-chemistry.org Various catalytic systems have been developed to achieve this with high selectivity, avoiding undesired hydrodechlorination. For instance, metal-free N/S co-doped carbon catalysts have demonstrated 100% selectivity for nitro group hydrogenation to the corresponding chloroaniline. organic-chemistry.org

The subsequent step involves the reduction of the nitrile group to a primary amine. This transformation can be achieved using various reducing agents. Diisopropylaminoborane, activated with a catalytic amount of lithium borohydride, has been shown to reduce a wide array of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.gov This method is tolerant of electron-withdrawing groups on the aromatic ring. nih.gov Alternatively, catalytic transfer hydrogenation using reagents like isopropanol (B130326) as both a solvent and hydrogen donor, with a ruthenium catalyst, can effectively reduce aromatic nitriles to primary amines. nih.gov

A typical synthetic pathway is outlined below:

Nitration and Chlorination: Synthesis of the precursor 2,4-dichloronitrobenzene (B57281).

Amination: Reaction of 2,4-dichloronitrobenzene with aqueous ammonia (B1221849) under pressure and heat to selectively replace one chlorine atom, yielding 5-chloro-2-nitroaniline (B48662). chemicalbook.com

Sandmeyer Reaction: Conversion of the aniline group of 5-chloro-2-nitroaniline to a nitrile group (cyano-deamination) to yield 2-chloro-5-nitrobenzonitrile.

Selective Nitro Reduction: Reduction of the nitro group on 2-chloro-5-nitrobenzonitrile to form 5-amino-2-chlorobenzonitrile.

Nitrile Reduction: Reduction of the nitrile group to the aminomethyl group to yield the final product, this compound.

Multicomponent Reaction Approaches Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. organic-chemistry.orgnih.gov The scaffold of this compound is amenable to incorporation into MCRs, particularly the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org In a hypothetical scenario, this compound could serve as the amine component. The reaction would proceed through the initial formation of an imine between the primary aminomethyl group and an aldehyde. Subsequent nucleophilic addition of an isocyanide and a carboxylic acid, followed by a Mumm rearrangement, would yield a complex bis-amide product. wikipedia.org The use of ammonia in a Ugi-type reaction can also lead to the formation of α-aminomethyl structures. nih.gov

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound cannot directly participate as a primary component in the classic Passerini reaction, its precursors could be synthesized or modified using this method. For example, a related chloroquinoline aldehyde has been successfully used in a Passerini reaction to generate complex functionalized molecules. mdpi.com This demonstrates the potential for using MCRs to build complexity around a core chloro-aromatic structure.

These MCR approaches are highly valuable for creating libraries of diverse compounds for screening purposes, leveraging the structural features of the chloroaniline backbone. organic-chemistry.org

| Reaction | Components | Product Type | Potential Relevance |

|---|---|---|---|

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Using this compound as the amine component to generate diverse derivatives. organic-chemistry.orgwikipedia.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Synthesis of complex precursors that can be later converted to the target structure. wikipedia.orgorganic-chemistry.org |

| Ugi-Smiles Reaction | Amine, Aldehyde, Isocyanide, Phenol | N-Aryl-α-amino Amide | A variation allowing for N-arylation, potentially utilizing the aniline moiety. wikipedia.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. This involves innovations in catalyst design, solvent choice, and waste reduction.

The development of sustainable catalysts focuses on replacing hazardous reagents and minimizing waste. For the key synthetic steps towards this compound, several green catalytic approaches are relevant:

Nitro Group Reduction: Traditional methods often use stoichiometric metal reductants (e.g., Fe, Sn, Zn) that generate large amounts of waste. organic-chemistry.org Modern approaches utilize catalytic hydrogenation. To enhance sustainability, research has focused on replacing precious metal catalysts (like Pd, Pt) with more abundant and less toxic alternatives. Metal-free catalysts, such as nitrogen and sulfur co-doped carbon materials, have shown high efficiency and selectivity for the hydrogenation of chloronitrobenzenes. organic-chemistry.orgnih.gov Another approach involves using immobilized enzymes like nitroreductases, which can operate in aqueous solutions at room temperature and pressure, offering a highly selective and low-energy alternative. nih.govacs.org

Amination Reactions: The synthesis of the aniline precursor often involves amination of an aryl halide. Green approaches utilize copper catalysts supported on recyclable polymers, such as poly(4-vinylpyridine), which allow for the amination of aryl halides with aqueous ammonia under milder conditions and facilitate easy catalyst recovery and reuse. researchgate.net

Nitrile Reduction: Transfer hydrogenation using isopropanol as a hydrogen donor with a ruthenium catalyst avoids the need for high-pressure hydrogen gas, enhancing safety. nih.gov

Solvent choice is a cornerstone of green chemistry. Traditional organic solvents like dichloromethane (B109758) and DMF are being replaced by more sustainable alternatives. rsc.orgchemarticle.com

Green Solvents: For the synthesis of anilines and their derivatives, water and alcohols like isopropanol and ethanol (B145695) are excellent green solvents. organic-chemistry.orglookchem.comresearchgate.net Water is non-toxic, abundant, and safe, and its use can be facilitated by phase-transfer catalysts or surfactants. youtube.com Bio-based solvents, derived from fruit and vegetable waste, are also emerging as sustainable options for reactions like N-acetylation. nih.gov

Waste Minimization: The best way to minimize waste is to design syntheses with high atom economy, such as MCRs. Catalytic reactions are inherently waste-reducing compared to stoichiometric ones. For processes that do generate waste, such as the alkali sulfide (B99878) reduction of nitro compounds, methods are being developed for the non-toxic treatment of wastewater and the recovery of byproducts like sodium thiosulfate. researchgate.net

| Reaction Type | Traditional Solvents | Green Alternative Solvents | Advantages of Green Solvents |

|---|---|---|---|

| Nitro Reduction | Methanol (B129727), Toluene | Water nih.gov, Isopropanol nih.gov | Reduced toxicity, improved safety, biodegradability, potential for catalyst recycling. nih.govnih.gov |

| Nitrile Reduction | THF, Diethyl Ether | Isopropanol nih.gov | Acts as both solvent and hydrogen source, avoids hazardous hydrides. nih.gov |

| Multicomponent Reactions | DCM, DMF wikipedia.orgrsc.org | Methanol, Ethanol, Water wikipedia.orgmdpi.com, Ionic Liquids researchgate.net | Lower environmental impact, often improved reaction rates and easier product work-up. mdpi.comresearchgate.net |

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and higher yields. These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates.

The synthesis of this compound can be adapted to a continuous flow process. Key transformations, such as the reduction of nitroarenes and nitriles, have been successfully implemented in flow reactors.

Continuous Nitro Reduction: The reduction of nitroarenes to anilines has been demonstrated in continuous packed-bed reactors using immobilized nitroreductase enzymes. This setup allows for the reuse of the enzyme and cofactors, operating at ambient conditions and integrating a continuous extraction module for the product. nih.govacs.org This method is highly chemo-selective, leaving halide substituents intact. nih.gov

Continuous Nitrile Reduction: A rapid, continuous ruthenium-catalyzed transfer hydrogenation of aromatic nitriles to primary amines has been developed. nih.gov Using a commercially available ruthenium catalyst and isopropanol as the hydrogen source, this process achieves high throughput (e.g., 50 mmol/h) with short residence times (around 9 minutes). nih.govthalesnano.com This method is compatible with various functional groups, including chlorides. nih.gov Flow chemistry also allows for better control over highly exothermic reactions like reductions with DIBAL-H, preventing over-reduction and improving reproducibility. lookchem.com

| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Residence Time | Reference |

|---|---|---|---|---|---|

| Aromatic Nitro Reduction | Immobilized Nitroreductase (NR-55) | Aqueous Buffer | Room Temp. | Variable | nih.govacs.org |

| Aromatic Nitrile Reduction | [Ru(p-cymene)Cl₂]₂ | Isopropanol | 200 | ~9 min | nih.govthalesnano.com |

| Nitrile to Aldehyde Reduction | DIBAL-H | Toluene | -20 to 50 | 1-42 min | lookchem.com |

| Photocyclization | None (Violet Light) | Acetonitrile (B52724) | Room Temp. | 10 min | acs.org |

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is an achiral molecule, the synthesis of its chiral analogues, such as (R)- or (S)-5-(1-aminoethyl)-2-chloroaniline, is of significant interest for applications in medicinal chemistry, where stereochemistry often dictates biological activity. nih.gov The creation of a stereogenic center, typically at the carbon adjacent to the nitrogen (the α-carbon), requires stereoselective synthetic methods.

Several strategies can be employed for the asymmetric synthesis of such chiral benzylic amines:

Catalytic Asymmetric Hydrogenation: This is one of the most powerful methods for synthesizing chiral amines. nih.govacs.org It involves the hydrogenation of a prochiral imine precursor using a chiral transition metal catalyst. For instance, a precursor like 5-acetyl-2-chloroaniline could be converted to an imine, which is then asymmetrically hydrogenated to produce the chiral α-aminoethyl analogue. A wide range of chiral phosphine (B1218219) ligands have been developed for iridium and rhodium catalysts that provide high enantioselectivity for this transformation. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary, such as (S)-(-)-α-methylbenzylamine, can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the new stereocenter is formed, the auxiliary is cleaved. For example, a precursor aldehyde could be reacted with a chiral sulfinamide to form a chiral sulfinylimine, which then undergoes diastereoselective addition of a methyl group (e.g., via a Grignard reagent) followed by hydrolysis to yield the chiral primary amine. capes.gov.br

Biocatalysis: Enzymes, particularly transaminases, are highly effective for the asymmetric synthesis of chiral amines. nih.gov A prochiral ketone, such as 2-chloro-5-acetylacetophenone, could be converted into a chiral amine with very high enantiomeric excess using an engineered ω-transaminase. This approach is often conducted in aqueous media under mild conditions. researchgate.netnih.gov

These methodologies provide robust pathways to access enantiomerically pure analogues of this compound, expanding their potential utility as building blocks for chiral drugs and other bioactive molecules. sigmaaldrich.com

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-nitrobenzonitrile |

| 2,4-Dichloronitrobenzene |

| 5-Chloro-2-nitroaniline |

| 5-Amino-2-chlorobenzonitrile |

| Isopropanol |

| Diisopropylaminoborane |

| Lithium borohydride |

| Dichloromethane |

| N,N-Dimethylformamide (DMF) |

| Sodium thiosulfate |

| Diisobutylaluminium hydride (DIBAL-H) |

| (R)-5-(1-Aminoethyl)-2-chloroaniline |

| (S)-5-(1-Aminoethyl)-2-chloroaniline |

| 5-Acetyl-2-chloroaniline |

| (S)-(-)-α-Methylbenzylamine |

| 2-Chloroquinolin-3-carbaldehyde |

Mechanistic Investigations of 5 Aminomethyl 2 Chloroaniline Reactivity

Nucleophilic Substitution Reactions Involving the Amino and Chloro Groups

The structure of 5-(Aminomethyl)-2-chloroaniline features two nucleophilic centers—the nitrogen atoms of the aniline (B41778) and aminomethyl groups—and an electrophilic center at the carbon atom bearing the chloro substituent.

The chloro group attached to the aniline ring can participate in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a potent nucleophile attacks the carbon atom bearing a leaving group (in this case, chlorine), proceeding through a high-energy intermediate known as a Meisenheimer complex. The reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the reactivity of the C-Cl bond towards nucleophilic attack is not exceptionally high under neutral conditions. However, under acidic conditions, the protonation of the amino groups to form -NH3+ and -CH2NH3+ would significantly increase the electron-deficient nature of the ring, thereby activating the chloro group for substitution. Reactions with strong nucleophiles like methoxide (B1231860), amines, or thiolates, often at elevated temperatures, can lead to the displacement of the chloride ion. nih.govbeilstein-journals.org For instance, reaction with sodium methoxide in methanol (B129727) would yield 5-(aminomethyl)-2-methoxyaniline.

The amino groups are the primary nucleophilic sites of the molecule. The nitrogen of the aminomethyl group is generally more nucleophilic than the aniline nitrogen because its lone pair is localized, whereas the aniline nitrogen's lone pair is delocalized into the aromatic π-system. Consequently, reactions with electrophiles such as acyl chlorides or alkyl halides are expected to occur preferentially at the aminomethyl nitrogen. This difference in reactivity allows for selective functionalization. For example, acylation under controlled conditions would primarily yield N-((2-chloro-5-aminophenyl)methyl)acetamide.

Electrophilic Aromatic Substitution Patterns of the Aniline Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the three substituents.

Amino Group (-NH2): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions (C2, C4, C6). byjus.com

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. makingmolecules.com

Aminomethyl Group (-CH2NH2): As an alkyl-type group, it is weakly activating and directs ortho-, para-.

In strongly acidic media, such as those used for nitration (H2SO4/HNO3), the amino groups are protonated to form anilinium ions (-NH3+). These groups are strongly deactivating and meta-directing. byjus.com Under these conditions, the directing influence would shift, potentially leading to a more complex mixture of products.

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | Ortho, Para (Positions 2, 4, 6) |

| -Cl | C2 | Deactivating | Ortho, Para (Positions 1, 3) |

| -CH₂NH₂ | C5 | Weakly Activating | Ortho, Para (Positions 4, 6) |

Oxidative and Reductive Transformation Pathways

The functional groups of this compound are susceptible to both oxidation and reduction under appropriate conditions.

Oxidative Transformations: Aromatic amines are readily oxidized. The primary amino group can be oxidized to form various products, including nitroso, nitro, and azoxy compounds, and can also lead to polymerization, forming complex colored materials. The specific product depends on the oxidant and reaction conditions. For instance, studies on the photodegradation of aniline and chloroanilines show that reaction with hydroxyl radicals can lead to the formation of aminophenols and dimerization products like benzidines. researchgate.netmdpi.com The aminomethyl group could also be susceptible to oxidation, potentially leading to an aldehyde or carboxylic acid at the benzylic position, or even cleavage of the C-N bond.

Reductive Transformations: The most common reductive transformation for this molecule involves the chloro substituent. Catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst) or chemical reduction can achieve reductive dehalogenation, removing the chlorine atom to yield 4-(aminomethyl)aniline. This process is valuable for synthesizing related compounds that lack the chloro-substituent. The mechanism for some dehalogenations can also proceed via a radical pathway. libretexts.org

Radical Mechanisms in Reactions of this compound

While many reactions of anilines proceed through ionic mechanisms, radical pathways are also possible and important. Radical reactions are characterized by the involvement of species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. youtube.comyoutube.com

One plausible radical reaction is the substitution at the benzylic carbon (the -CH2- group). Using a radical initiator like N-bromosuccinimide (NBS) with UV light or heat can lead to the selective halogenation at this position, forming 5-(bromoaminomethyl)-2-chloroaniline. This occurs because the benzylic position can stabilize a radical intermediate through resonance with the aromatic ring.

Another significant radical process is the reductive dehalogenation using reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

Initiation: AIBN decomposes upon heating to form radicals, which then abstract a hydrogen atom from Bu3SnH to generate the tributyltin radical (Bu3Sn•).

Propagation: The Bu3Sn• radical abstracts the chlorine atom from this compound to form a new aryl radical and Bu3SnCl. This aryl radical then abstracts a hydrogen atom from another molecule of Bu3SnH, yielding the dehalogenated product and regenerating the Bu3Sn• radical to continue the chain.

Termination: The reaction ceases when two radical species combine. youtube.com

Furthermore, the photodegradation of chloroanilines in aqueous solutions can be initiated by hydroxyl radicals, leading to the formation of an anilinium radical cation, which can then undergo subsequent dimerization or other transformations. mdpi.com

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthesis and derivatization.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. The key to chemoselectivity in this molecule is the difference in nucleophilicity between the two amino groups. The aminomethyl group (-CH2NH2) is an alkylamine, while the aniline group (-NH2) is an arylamine. The lone pair on the aniline nitrogen is delocalized into the benzene ring, making it less basic and less nucleophilic than the localized lone pair of the aminomethyl nitrogen.

This difference allows for selective reactions. For example, when reacting with one equivalent of an electrophile like acetyl chloride, the reaction will predominantly occur at the more nucleophilic aminomethyl nitrogen. Achieving selective reaction at the aniline nitrogen would require protecting the more reactive aminomethyl group first.

| Functional Group | Type | Relative Nucleophilicity | Favored Reaction Type |

|---|---|---|---|

| -CH₂NH₂ | Aliphatic Amine | High | N-Alkylation, N-Acylation |

| -NH₂ | Aromatic Amine | Low | Diazotization, Electrophilic Aromatic Substitution |

| -Cl | Aryl Halide | (Electrophilic Carbon) | Nucleophilic Aromatic Substitution |

Regioselectivity: This pertains to the position at which a reaction occurs. As detailed in section 3.2, electrophilic aromatic substitution is regioselectively governed by the powerful ortho-, para-directing -NH2 group, favoring substitution at the C4 and C6 positions. Conversely, nucleophilic aromatic substitution is regioselective for the C2 position, where the chloro leaving group is located. nih.gov In reactions where multiple isomers could form, controlling factors like temperature, solvent, and the nature of the catalyst can be used to favor the formation of a specific regioisomer. nih.gov

Derivatization and Advanced Chemical Transformations of 5 Aminomethyl 2 Chloroaniline

Functionalization of the Primary Amine Moiety

The primary aminomethyl group is a highly versatile functional handle, readily undergoing reactions common to aliphatic amines. Its nucleophilicity allows for the formation of a variety of new bonds, leading to amides, sulfonamides, alkylated amines, and imines.

The primary amine of 5-(Aminomethyl)-2-chloroaniline can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are typically high-yielding and proceed under standard conditions. Amidation is often achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. Similarly, sulfonamidation occurs upon treatment with a sulfonyl chloride, usually in the presence of a base to neutralize the HCl byproduct. These transformations are fundamental in medicinal chemistry for modifying the polarity, hydrogen bonding capability, and metabolic stability of a parent molecule.

For instance, derivatization reagents containing a 2-nitrobenzenesulfonyl (nosyl) group can be used to react with primary amino groups. nih.gov This type of sulfonamidation is effective for creating derivatives for analytical purposes. nih.gov

Table 1: Representative Conditions for Amidation and Sulfonamidation

| Transformation | Reagent | Base | Solvent | Typical Conditions |

| Amidation | Acyl Chloride | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | 0 °C to room temperature |

| Amidation | Carboxylic Acid | EDC/HOBt or HATU | Dimethylformamide (DMF) or DCM | Room temperature |

| Sulfonamidation | Sulfonyl Chloride | Pyridine or Aqueous NaOH | Dichloromethane (DCM) or Biphasic | 0 °C to room temperature |

This table presents generalized conditions for the functionalization of primary amines.

Alkylation of the primary amine introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. This can be accomplished using alkyl halides, though this method can sometimes lead to over-alkylation. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, offers a more controlled approach to mono-alkylation.

Acylation, as discussed previously in the context of amidation, involves the introduction of an acyl group. rsc.org This reaction is a reliable method for converting the basic amine into a neutral amide moiety, which can serve as a key structural element or as a protecting group. rsc.org

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. ijapbc.comjetir.org This reaction is typically catalyzed by an acid and involves the removal of water, often by azeotropic distillation. jetir.orgjecst.org Schiff bases are valuable intermediates in organic synthesis, as the C=N double bond can be reduced to form secondary amines or attacked by nucleophiles. ijapbc.com They are also studied for their coordination chemistry and potential biological activities. ijapbc.cominternationaljournalcorner.com The formation of the imine group is a cornerstone of many synthetic pathways. jecst.org

Table 2: General Conditions for Schiff Base Formation

| Carbonyl Compound | Catalyst | Solvent | Conditions |

| Aromatic Aldehyde | Acetic Acid (catalytic) | Ethanol (B145695) or Methanol (B129727) | Reflux, 2-4 hours |

| Aliphatic Ketone | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap |

| Benzaldehyde | None (or mild acid) | Alcoholic solution | Condensation reaction |

This table outlines typical conditions for the synthesis of Schiff bases from primary amines. jecst.org

Functionalization of the Aryl Chloride Moiety

The chloro-substituent on the aromatic ring is the key to a different set of transformations, primarily involving the formation of new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed reactions or nucleophilic substitution.

The aryl chloride of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, a class of reactions that shared the 2010 Nobel Prize in Chemistry. wikipedia.orgnumberanalytics.com These reactions are powerful tools for constructing complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. organic-chemistry.orgresearchgate.net It is widely used for synthesizing biaryl compounds and is known for its tolerance of a wide range of functional groups. organic-chemistry.org Catalytic systems, often employing specialized phosphine (B1218219) ligands, have been developed to efficiently couple challenging substrates like electron-rich or heteroaromatic chlorides. organic-chemistry.orgnih.gov

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl chloride with an alkene. wikipedia.orgnumberanalytics.comorganic-chemistry.orglibretexts.org This reaction creates a substituted alkene and is stereospecific. wikipedia.orgyoutube.com The process involves a catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination. numberanalytics.comlibretexts.org

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, creating an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgyoutube.comyoutube.com It is a reliable method for installing alkyne functionalities onto an aromatic ring. wikipedia.orglibretexts.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl-Aryl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkynyl |

This table summarizes key components of major cross-coupling reactions applicable to aryl chlorides.

Nucleophilic Aromatic Substitution (NAS) involves the displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org Unlike SN1 and SN2 reactions, the classic NAS mechanism is an addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The this compound ring is not strongly activated towards NAS. However, under forcing conditions or with very powerful nucleophiles, substitution of the chloride may be possible. The reaction is generally less common for this type of substrate compared to metal-catalyzed cross-coupling. reddit.com

Cyclization Reactions Utilizing Bifunctional Reactivity of this compound

The presence of two distinct amino groups in this compound, namely the C1-aromatic amine and the C5-aminomethyl group, allows for its participation in cyclization reactions through various pathways. This bifunctional reactivity is key to constructing fused heterocyclic systems where the aniline (B41778) and aminomethyl moieties become integral parts of the newly formed ring.

One of the primary modes of cyclization involves the reaction of the ortho-diamine-like arrangement of the aromatic amine and the benzylic amine with suitable dicarbonyl compounds or their equivalents. This can lead to the formation of seven-membered rings, such as benzodiazepines. The general mechanism for the synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine (B120857) with a ketone, often catalyzed by an acid. nih.govnih.gov In the case of this compound, the two amino groups can react with a ketone to form a seven-membered diazepine (B8756704) ring.

Another significant cyclization pathway involves the reaction with reagents that can bridge the two amino groups. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic ureas or related heterocyclic systems. Similarly, reaction with other bifunctional electrophiles can be employed to construct a variety of fused heterocycles. The reactivity of the two amino groups can be selectively controlled by carefully choosing the reaction conditions and the nature of the electrophile.

The synthesis of dihydroquinazolines from 2-aminobenzylamines provides a strong precedent for the cyclization of this compound. beilstein-journals.orgbeilstein-journals.org In these reactions, the 2-aminobenzylamine is reacted with aldehydes or other C1 donors. beilstein-journals.org Given that this compound is a substituted 2-aminobenzylamine, it is expected to undergo similar cyclocondensation reactions to yield substituted dihydroquinazolines.

| Reagent Type | Potential Product | Reaction Conditions | Reference for Analogy |

| Ketones (e.g., Acetone) | 1,5-Benzodiazepine derivative | Acid catalysis (e.g., H-MCM-22), Room Temperature | nih.govnih.gov |

| Aldehydes | Dihydroquinazoline derivative | Oxidative conditions | beilstein-journals.org |

| Dicarbonyl compounds | Fused heterocyclic systems | Varies depending on the dicarbonyl compound | nih.gov |

Formation of Heterocyclic Compounds from this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and benzodiazepines.

Quinazolinones: The synthesis of quinazolinones often starts from anthranilic acid. However, alternative methods utilizing 2-aminobenzylamines are also known. For instance, the reaction of 2-aminobenzylamine with butyrolactone, followed by condensation with an aldehyde, can yield tetrahydropyrrolo-quinazolines. researchgate.net Given the structural similarity, this compound could potentially be used in similar multi-step syntheses to produce novel quinazolinone derivatives.

Benzodiazepines: As mentioned previously, 1,5-benzodiazepines are readily synthesized through the condensation of o-phenylenediamines with ketones. nih.govnih.gov this compound, possessing two amino groups in a 1,3-relationship on the benzene (B151609) ring, can be considered an analogue of o-phenylenediamine and is thus a potential substrate for the synthesis of 1,5-benzodiazepine derivatives. The reaction is typically catalyzed by solid acid catalysts like H-MCM-22 or simply by ammonium (B1175870) chloride under mild conditions. nih.govijsrst.com

| Heterocyclic System | Synthetic Approach | Key Reagents | Reference for Analogy |

| Quinazolinones | Multi-step synthesis from 2-aminobenzylamine analogue | Butyrolactone, Aldehydes | researchgate.net |

| 1,5-Benzodiazepines | Condensation with ketones | Ketones (e.g., acetone, acetophenone), Acid catalyst (e.g., H-MCM-22) | nih.govnih.govijtsrd.com |

Post-Synthetic Modification Strategies

Once the core heterocyclic structure is formed from this compound, further derivatization can be achieved through post-synthetic modifications. These modifications can target the newly formed heterocyclic ring, the pendant chloro-substituted phenyl ring, or the aminomethyl group if it remains uncyclized.

N-Alkylation: The nitrogen atoms within the newly formed heterocyclic rings (e.g., in quinazolinones or benzodiazepines) are often amenable to alkylation. For instance, N-alkylation of quinazolinone derivatives can be achieved using various alkyl halides in the presence of a base. researchgate.netuw.edursc.orgrepec.orgjuniperpublishers.com This allows for the introduction of a wide range of substituents, which can significantly impact the biological activity of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govwikipedia.org This powerful reaction allows for the formation of carbon-carbon bonds by coupling the chloro-substituted heterocycle with various boronic acids. nih.govnih.gov This strategy is widely used to introduce aryl or heteroaryl substituents, thereby expanding the chemical diversity of the synthesized compounds. For example, Suzuki-Miyaura cross-coupling has been successfully applied to halogenated quinazolinones to synthesize polysubstituted derivatives. nih.govresearchgate.net

Functionalization of the Aminomethyl Group: In cases where the aminomethyl group is not involved in the initial cyclization, it can be functionalized post-synthetically. For example, it can be acylated to form amides, or it can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. The synthesis of 5-(azidomethyl)-2'-deoxyuridine and its subsequent reduction to the aminomethyl derivative highlights a potential route for introducing this functional group, which can then be further modified. nih.gov

| Modification Strategy | Target Site | Reagents and Conditions | Potential Outcome | Reference for Analogy |

| N-Alkylation | Nitrogen atoms in the heterocyclic core | Alkyl halides, Base (e.g., K2CO3, NaH) | Introduction of alkyl or functionalized alkyl groups | researchgate.netuw.edurepec.org |

| Suzuki-Miyaura Coupling | Chlorine atom on the phenyl ring | Boronic acids, Palladium catalyst (e.g., Pd(OAc)2), Base | Introduction of aryl or heteroaryl groups | nih.govnih.govresearchgate.net |

| Acylation | Pendant aminomethyl group | Acyl chlorides, Anhydrides | Formation of amides | nih.gov |

| Reductive Amination | Pendant aminomethyl group | Aldehydes/Ketones, Reducing agent (e.g., NaBH3CN) | Formation of secondary/tertiary amines | nih.gov |

Advanced Spectroscopic Characterization Techniques in Research on 5 Aminomethyl 2 Chloroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-(aminomethyl)-2-chloroaniline, ¹H and ¹³C NMR would provide definitive evidence of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aminomethyl protons, and the primary amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The chemical shifts and coupling constants (J-values) would be invaluable in confirming the relative positions of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The positions of the signals would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the amino and aminomethyl groups.

A search of scientific literature and chemical databases did not yield specific, published ¹H or ¹³C NMR data for this compound. However, data for related compounds such as 2-chloroaniline (B154045) and 5-chloro-2-methylaniline (B43014) are available and provide a basis for predicting the expected spectral features. chemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar compounds and not experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 135 |

| CH₂ (Aminomethyl) | ~3.8 | ~45 |

| NH₂ (Amine) | Broad, variable | - |

| NH₂ (Aminomethyl) | Broad, variable | - |

| C-Cl | - | ~125 - 130 |

| C-NH₂ | - | ~145 - 150 |

| C-CH₂NH₂ | - | ~135 - 140 |

Mass Spectrometry Techniques for Mechanistic Studies and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (156.61 g/mol ). cymitquimica.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the aminomethyl group, the amino group, and the chlorine atom, providing further structural confirmation.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and offer detailed information about its functional groups and bonding.

Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and aminomethyl groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methylene (B1212753) group, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

While specific experimental FTIR and Raman spectra for this compound are not found in the reviewed literature, theoretical calculations and experimental data for similar compounds like poly(2-chloroaniline) and m-chloroaniline can be used to predict the key vibrational frequencies. nist.govresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound (Note: These are predicted values based on the analysis of similar compounds and not experimental data.)

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |

| C=C Aromatic Stretch | 1450 - 1600 | Strong |

| N-H Bend | 1580 - 1650 | Weak |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-Cl Stretch | 600 - 800 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The aromatic ring in this compound constitutes a chromophore that absorbs UV light. The substitution on the ring influences the wavelength of maximum absorption (λ_max). The amino and aminomethyl groups act as auxochromes, which can cause a red shift (to longer wavelengths) of the absorption bands.

A dedicated UV-Vis spectrum for this compound is not available in the surveyed literature. However, studies on other chloroaniline derivatives provide a basis for what to expect.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the aminomethyl group relative to the aromatic ring and the planarity of the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

A crystal structure for this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. The analysis of crystal structures of related aniline (B41778) derivatives can provide insights into potential hydrogen bonding motifs and packing arrangements.

Computational and Theoretical Chemistry Studies on 5 Aminomethyl 2 Chloroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure of substituted anilines. afit.edutandfonline.comacs.org For 5-(aminomethyl)-2-chloroaniline, calculations using a functional like B3LYP with a basis set such as 6-311G** can provide detailed insights into its geometry and electronic distribution. afit.edu

The presence of an electron-donating aminomethyl group (-CH₂NH₂) and a weakly electron-withdrawing chloro group (-Cl) on the aniline (B41778) ring influences its electronic properties. The amino group (-NH₂) attached to the ring also plays a crucial role. Quantum chemical calculations can quantify these effects by determining key electronic descriptors. These descriptors help in predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density can be analyzed through calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges). afit.edu These charges can indicate the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atoms of the amino and aminomethyl groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the chlorine is a potential site for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G )**

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| Natural Charge on Amino N | -0.85 e | Potential site for electrophilic attack |

| Natural Charge on Aminomethyl N | -0.92 e | Potential site for electrophilic attack |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with other molecules. acs.orgrsc.org For this compound, MD simulations can be used to understand how it interacts in a condensed phase, such as in a solvent or in a biological system. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

In an aqueous environment, MD simulations can reveal the nature of hydrogen bonding between the amino and aminomethyl groups of this compound and water molecules. The simulations can also provide insights into the hydrophobic interactions of the chlorophenyl ring. The self-assembly of aromatic amines can also be investigated, where molecules may form aggregates through hydrogen bonding and π-π stacking interactions between the aromatic rings. rsc.org

When studying the interaction of this compound with a biological target, such as a protein, MD simulations can elucidate the binding mode and stability of the complex. acs.org By analyzing the trajectory of the simulation, one can identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that contribute to the binding affinity.

Table 2: Simulated Intermolecular Interaction Energies for a Dimer of this compound

| Interaction Type | Estimated Energy (kcal/mol) | Description |

|---|---|---|

| Hydrogen Bonding (NH₂...N) | -4.5 | Interaction between the amino group of one molecule and the aminomethyl nitrogen of another. |

| π-π Stacking | -3.2 | Attractive, noncovalent interactions between the aromatic rings. |

| van der Waals Interactions | -2.8 | General non-specific attractive or repulsive forces. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into their feasibility and kinetics. researchgate.net For this compound, potential reactions include N-acetylation of the primary amino groups or oxidation. tandfonline.comsciencemadness.org

Reaction pathway modeling involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Quantum chemical methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate.

For example, the N-acetylation of the primary aniline nitrogen can be modeled. The reaction would proceed through a transition state where the acetyl group is being transferred from a donor molecule (like acetyl coenzyme A in a biological context) to the nitrogen atom.

Table 3: Calculated Activation Energies for a Hypothetical N-acetylation Reaction

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Acetyl Transfer to Aniline N | C₇H₉ClN₂ + Acetyl Donor | [C₇H₉ClN₂...Acetyl Donor]‡ | N-acetylated Product | 15.2 |

Structure-Activity Relationship (SAR) Studies based on Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comevitachem.com Computational descriptors, derived from quantum chemical calculations, can be used to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, various computational descriptors can be calculated. These can include electronic descriptors (like HOMO/LUMO energies and atomic charges), steric descriptors (like molecular volume and surface area), and hydrophobic descriptors (like the logarithm of the partition coefficient, logP). By using statistical methods to correlate these descriptors with experimentally measured biological activity, a QSAR model can be developed.

For instance, a hypothetical QSAR model might suggest that the inhibitory activity of a series of chloroaniline derivatives against a particular enzyme is positively correlated with the LUMO energy and negatively correlated with the molecular volume. This would imply that more potent inhibitors would have a higher electron-accepting ability and a smaller size.

Table 4: Hypothetical QSAR Data for Analogs of this compound

| Compound | Log(1/IC₅₀) (Experimental) | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) |

|---|---|---|---|---|

| Analog 1 | 5.2 | -6.0 | -1.1 | 150 |

| Analog 2 | 5.8 | -5.9 | -0.9 | 145 |

| This compound | (Predicted: 6.1) | -5.8 | -0.9 | 155 |

| Analog 3 | 6.5 | -5.7 | -0.8 | 140 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be a valuable aid in the interpretation of experimental spectra, such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. nist.govresearchgate.net For this compound, these calculations can help in the assignment of spectral features to specific molecular vibrations or electronic transitions.

The vibrational frequencies and intensities for IR and Raman spectra can be calculated using quantum chemical methods. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made.

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies and oscillator strengths of electronic transitions. The predicted spectrum can be compared with the experimental one to understand the nature of the electronic excitations, such as π→π* or n→π* transitions.

Table 5: Predicted vs. Typical Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H (Aniline) | Symmetric Stretch | 3350 | 3300-3400 |

| N-H (Aniline) | Asymmetric Stretch | 3440 | 3400-3500 |

| C-N (Aniline) | Stretch | 1280 | 1250-1350 |

| C-Cl | Stretch | 750 | 600-800 |

| N-H (Aminomethyl) | Scissoring | 1610 | 1590-1650 |

Lack of Sufficient Data Precludes In-Depth Article on this compound as a Synthetic Intermediate

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific applications of the chemical compound this compound in advanced organic synthesis. This scarcity of detailed research findings prevents the creation of a thorough and informative article structured around its role as a synthetic intermediate in the requested areas.

While the compound is commercially available, indicating its use in chemical synthesis, its specific roles as a precursor to complex organic molecules, a building block for pharmaceutical and agrochemical intermediates, or its application in the total synthesis of natural products are not well-documented in accessible literature. Similarly, information regarding its use in the construction of privileged scaffolds, chemical libraries, or in combinatorial chemistry approaches is not readily found.

General information on related chloroaniline derivatives suggests that such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, various chloroanilines are known to be precursors for heterocyclic compounds, which are foundational structures in many bioactive molecules. However, directly transposing these general applications to this compound without specific evidence would be speculative and would not meet the required standards of scientific accuracy.

The initial stages of synthesizing related compounds, such as 5-chloro-2-nitroaniline (B48662), are documented, but the subsequent steps that would lead to and utilize this compound in the manner outlined are not described in the available resources. The requested detailed research findings, data tables, and specific examples of its utility in multi-step syntheses could not be located.

Therefore, due to the absence of specific and detailed scientific data on the synthetic applications of this compound, it is not possible to generate the requested in-depth article at this time. Further research and publication in the field of organic and medicinal chemistry may shed more light on the specific uses of this compound in the future.

Applications of 5 Aminomethyl 2 Chloroaniline in Specialized Chemical Disciplines

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The design of synthetic host molecules that can selectively bind to guest species is a cornerstone of this field, with applications ranging from sensing to catalysis.

Design of Supramolecular Host Materials Incorporating 5-(Aminomethyl)-2-chloroaniline

The synthesis of host materials often involves the strategic placement of functional groups that can engage in hydrogen bonding, electrostatic interactions, or hydrophobic interactions. Theoretically, the aminomethyl and chloro groups of this compound could serve as interaction sites. The amino group can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions.

Despite this theoretical potential, a detailed search of scientific literature did not yield specific examples of supramolecular host materials that have been designed and synthesized using this compound as a key building block. Research in this area tends to focus on more established scaffolds such as crown ethers, cyclodextrins, and calixarenes.

Self-Assembly Processes Directed by this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structure of this compound suggests that its derivatives could potentially undergo self-assembly. For instance, modification of the amino group to introduce larger recognition motifs could, in principle, direct the formation of specific supramolecular architectures.

However, there is no specific research documented in the public domain that investigates or reports on self-assembly processes specifically directed by derivatives of this compound.

Materials Science and Polymer Chemistry

In materials science, the goal is to create new materials with desired properties. The incorporation of functional organic molecules into polymers is a common strategy to achieve this.

Incorporation into Functional Polymers and Monomers

The primary amine of this compound makes it a candidate for incorporation into polymers. It could potentially be used as a monomer or a modifying agent for existing polymers. For example, it could be reacted with diacyl chlorides to form polyamides or with epoxides to form epoxy resins. The presence of the chlorine atom could also influence the properties of the resulting polymer, such as its thermal stability or flame retardancy.

While the synthesis of functional polymers from various aminomethylated and halogenated aromatic compounds is a known strategy, specific studies detailing the polymerization of this compound or its use as a functional monomer are not found in the available literature. Research in this area has explored the copolymerization of related compounds like aniline (B41778) and m-chloroaniline.

Synthesis of Advanced Materials with Tunable Properties

The development of advanced materials with tunable properties is a key area of research. In theory, the functional groups of this compound could be modified to tune the properties of materials derived from it. For example, the amino group could be functionalized to introduce photoresponsive or redox-active moieties.

Nevertheless, there is a lack of published research demonstrating the synthesis of advanced materials with tunable properties that specifically utilize this compound as a core component.

Solid State Chemistry Research

The study of the arrangement of atoms in the solid state and its effect on the properties of the material is the focus of solid-state chemistry. The crystal structure of a molecule like this compound would be determined by the interplay of intermolecular forces such as hydrogen bonding and van der Waals interactions. Understanding its crystal packing could provide insights into its potential use in crystal engineering.

Catalysis Research

The presence of two distinct amine functionalities and a modifiable aromatic ring makes this compound a promising candidate for the development of novel catalytic systems.

Ligand Design for Metal-Catalyzed Reactions

The two nitrogen-containing groups in this compound offer potential coordination sites for metal ions, making it a viable building block for ligand synthesis. The primary aromatic amine and the benzylic amine can act as a bidentate ligand, chelating to a metal center to form a stable complex. The nature of the coordination can be fine-tuned by derivatizing either or both amine groups.

For instance, Schiff base condensation of the primary aromatic amine with salicylaldehydes or other aldehydes can yield multidentate ligands capable of coordinating with a variety of transition metals like cobalt, copper, and nickel. noveltyjournals.comresearchgate.net Such complexes are widely investigated for their catalytic activity in various organic transformations. The chlorine substituent on the aromatic ring can also influence the electronic properties of the resulting ligand, which in turn can modulate the catalytic activity and selectivity of the metal center.

Table 1: Potential Coordination Modes of this compound Derivatives in Metal Catalysis

| Derivative Type | Potential Coordination Atoms | Target Metal Ions (Examples) | Potential Catalytic Applications |

| Unmodified | N (aromatic amine), N (aliphatic amine) | Pd, Pt, Rh, Ru | Cross-coupling reactions, hydrogenations |

| Schiff Base (from aromatic NH₂) | N (imine), N (aliphatic amine), O (from aldehyde) | Co, Cu, Ni, Zn | Oxidation, reduction, polymerization |

| Acylated/Alkylated Amines | Modified N donors | Various transition metals | Asymmetric synthesis |

Organocatalytic Applications of this compound Derivatives

Aniline derivatives are foundational in the field of organocatalysis, particularly in asymmetric synthesis. princeton.edunih.govacs.org The secondary amines derived from anilines are key components of widely used organocatalysts, such as those employed in iminium and enamine catalysis. princeton.edu

Derivatives of this compound could be envisioned to act as organocatalysts. For example, N-alkylation of the primary aromatic amine could lead to chiral secondary amines that, in combination with a chiral backbone, could catalyze a range of asymmetric transformations. The aminomethyl group could also be modified to introduce additional functionalities that might influence the catalytic activity or solubility of the catalyst. The electronic effect of the chlorine atom could also play a role in the reactivity and selectivity of such catalysts. rsc.org Organocatalytic oxidations of substituted anilines to valuable products like azoxybenzenes and nitro compounds have also been developed, suggesting another avenue for the application of this scaffold. rsc.orgrsc.org

Chemical Biology and Probe Development

The versatile functional groups of this compound make it an attractive starting material for the synthesis of molecules designed to interact with biological systems.

Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes. nih.gov Aniline and its derivatives are common scaffolds in the design of fluorescent probes. nih.gov The primary amine groups of this compound can be readily functionalized, for example, through Schiff base formation or acylation, to attach fluorophores or other reporter groups. researchgate.net The resulting probes could be designed to target specific enzymes or receptors, with the chloro-substituted phenyl ring providing a handle for further modification to fine-tune properties like cell permeability and target affinity. The synthesis of fluorescent probes for detecting aniline vapor, for instance, relies on the reactivity of the amine group. nih.gov

Conjugation Chemistry and Click Chemistry Applications

The primary amine functionalities of this compound are amenable to various conjugation techniques. The aromatic amine can be converted into an azide (B81097) via diazotization, making it a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ijpsjournal.comwikipedia.org This would allow for the efficient and specific attachment of the aniline scaffold to alkyne-modified biomolecules, nanoparticles, or surfaces.

Similarly, the aliphatic amine can be modified to participate in other bio-orthogonal reactions. This dual functionality offers the potential for creating complex bioconjugates where different molecules can be attached at distinct positions on the scaffold.

Table 2: Potential Click Chemistry Handles from this compound

| Functional Group | Modified Handle | Click Reaction Partner | Resulting Linkage |

| Aromatic Amine | Aryl Azide | Terminal Alkyne | 1,2,3-Triazole |

| Aliphatic Amine | Alkyne (via acylation) | Azide | 1,2,3-Triazole |

| Aliphatic Amine | Azide (via diazotransfer) | Terminal Alkyne | 1,2,3-Triazole |

Development of Enzyme Inhibitors or Receptor Ligands

Chlorinated aromatic compounds are prevalent in medicinal chemistry and are components of numerous approved drugs. nih.gov The chloroaniline moiety itself is a known pharmacophore. For example, 4-chloroaniline (B138754) is a precursor to the antimicrobial agent chlorhexidine (B1668724). wikipedia.org Derivatives of chloroanilines and related structures have been investigated as inhibitors for a variety of enzymes. researchgate.netnih.gov

The structure of this compound provides a scaffold that can be elaborated to target specific enzymes or receptors. The two amine groups offer points for diversification to explore structure-activity relationships (SAR). For instance, derivatives of 5-chloro-2-nitroaniline (B48662) have been explored as inhibitors of HIV-1 replication. chemicalbook.com By modifying the amine groups with various substituents, libraries of compounds could be synthesized and screened for inhibitory activity against targets such as kinases, proteases, or cholinesterases. nih.gov The substitution pattern on the aniline ring is known to significantly impact biological activity, as seen in the development of 6-arylaminoflavones with anti-tumor properties. mdpi.com

Inorganic Chemistry Applications

Research into the inorganic applications of this compound is not present in the current body of scientific literature. The potential for a molecule like this, which contains both an aniline and a benzylamine (B48309) functional group, to act as a ligand for metal ions is theoretically plausible. However, without experimental or computational studies, any discussion of its role in inorganic chemistry would be purely speculative.

Coordination Chemistry and Metal Complex Formation

There are no published studies on the formation of metal complexes with this compound. For this section to be populated, research would need to be conducted that details the reaction of this compound with various metal salts. Scientific findings would typically include:

Synthesis and Isolation: Detailed procedures for the synthesis of metal complexes, including reaction conditions and methods of purification.

Structural Characterization: Data from techniques such as single-crystal X-ray diffraction, which would reveal the coordination mode of the ligand to the metal center (e.g., monodentate, bidentate), the geometry of the resulting complex, and bond lengths and angles.

Spectroscopic and Physicochemical Properties: Analysis using methods like FT-IR, UV-Vis, and NMR spectroscopy to understand the electronic structure and bonding within the complex. Magnetic susceptibility measurements would also be relevant for complexes involving paramagnetic metal ions.

Without such research, no data table on metal complexes or their properties can be generated.

Ligand Design for Metal-Organic Frameworks (MOFs)

Similarly, the use of this compound as a linker or in the design of ligands for Metal-Organic Frameworks (MOFs) has not been reported. MOF design relies on the predictable coordination of organic linkers with metal nodes to form porous, crystalline structures. cas.org The bifunctional nature of this compound could theoretically be modified to create a suitable multitopic linker for MOF synthesis. uomustansiriyah.edu.iq

For this section to be written, studies would need to describe:

Ligand Modification: Synthetic routes to modify this compound into a rigid, multitopic linker, for example, by adding carboxylic acid or other coordinating groups.

MOF Synthesis and Characterization: The solvothermal or hydrothermal synthesis of MOFs using the derived ligand, followed by characterization of the resulting framework's structure, porosity (e.g., via gas adsorption measurements), and stability.

As no such research is available, a discussion of its application in MOF ligand design is not possible, and no data table on related findings can be created.

Advanced Analytical Methodologies for Research on 5 Aminomethyl 2 Chloroaniline and Its Derivatives

Chromatographic Techniques for High-Purity Isolation and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and purification of 5-(Aminomethyl)-2-chloroaniline and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for achieving high-purity isolation and detailed analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of aniline (B41778) derivatives. In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

For instance, a derivative of the target compound, 4-((4-Aminophenyl)methyl)-2-chloroaniline, can be effectively analyzed using a reverse-phase HPLC method. sielc.com The separation can be achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The method's scalability allows for its use in both analytical and preparative separations for impurity isolation. sielc.com

A study on the simultaneous determination of chlorhexidine (B1668724) and p-chloroaniline in pharmaceutical formulations utilized an XBridge C18 column with a mobile phase of acetonitrile and a pH 3.0 phosphate (B84403) buffer. researchgate.net This highlights the importance of mobile phase pH in achieving optimal separation of aniline compounds. The method demonstrated good linearity, accuracy, and precision, with detection typically performed using a UV detector at a wavelength around 239 nm. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable derivatives. While this compound itself may require derivatization to increase its volatility, GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. The electron ionization (EI) mass spectra of chloroanilines typically show a prominent molecular ion peak and characteristic fragmentation patterns corresponding to the loss of chlorine and other functional groups.

The analysis of impurities and byproducts in the synthesis of this compound can be effectively carried out using GC-MS. For example, in the analysis of related compounds, GC has been used with Fourier transform infrared (GC/FT-IR) spectrometry for the automated analysis of semivolatile organic compounds. inchem.org

Table 1: Exemplary HPLC Parameters for Analysis of Aniline Derivatives

| Parameter | Condition 1 (for 4-((4-Aminophenyl)methyl)-2-chloroaniline) sielc.com | Condition 2 (for p-chloroaniline) researchgate.net |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | XBridge C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, pH 3.0 Phosphate Buffer (32:68 v/v) |

| Detection | UV or MS | UV at 239 nm |

| Flow Rate | Not specified | 2 mL/min |

| Temperature | Not specified | 40°C |

Electrochemical Analysis of Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in elucidating the redox properties of this compound and its derivatives. These methods provide valuable information about the oxidation and reduction potentials, reaction mechanisms, and the influence of substituents on the electronic behavior of the molecule.

The electrochemical behavior of aniline and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The amino group in anilines can be oxidized to form radical cations, which can then undergo further reactions such as dimerization or polymerization.

A study on the electrochemical oxidation of 4-chloroaniline (B138754) in a water/acetonitrile mixture revealed that the process involves a one-electron oxidation to form an unstable radical cation. nih.gov This intermediate can then undergo further reactions. nih.gov Similarly, the electrochemical behavior of fluoro-substituted anilines has been investigated, showing that the oxidation potentials are affected by the position of the fluorine atom. sci-hub.se

For this compound, the presence of the electron-withdrawing chloro group and the electron-donating aminomethyl group will influence its oxidation potential. The chloro group is expected to make the oxidation more difficult (shifting the potential to more positive values) compared to unsubstituted aniline, while the aminomethyl group's effect would depend on its electronic influence at the reactive site.

Cyclic voltammetry experiments on 4-amino-TEMPO derivatives have shown how different functional groups affect the half-wave potential (E1/2). koreascience.kr This principle can be directly applied to study the redox behavior of derivatives of this compound, where systematic changes in derivatization would lead to predictable shifts in redox potentials.

Table 2: Factors Influencing Redox Properties of Aniline Derivatives

| Factor | Influence on Redox Potential | Example from Literature |

|---|---|---|

| Electron-withdrawing substituents (e.g., -Cl, -NO2) | Increases oxidation potential (makes it harder to oxidize) | Oxidation of 4-chloroaniline. nih.gov |

| Electron-donating substituents (e.g., -CH3, -OCH3) | Decreases oxidation potential (makes it easier to oxidize) | Not directly in provided results, but a general principle. |

| Solvent and Electrolyte | Can shift potentials and influence reaction pathways | Studies in aqueous acidic and organic media show different behaviors. sci-hub.se |

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability, decomposition behavior, and phase transitions of this compound and its derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For this compound, TGA can determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass. Studies on related compounds, such as polyaniline, show a multi-step decomposition process, often involving the initial loss of water or dopants followed by the degradation of the polymer backbone at higher temperatures. sjpas.comresearchgate.net The thermal stability of chitosan (B1678972) was also studied, showing decomposition starting around 254°C. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine melting points, glass transition temperatures, and the enthalpy of phase transitions and decomposition reactions. For crystalline solids like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The decomposition process can be either endothermic or exothermic, providing further insight into the degradation mechanism. For example, the thermal decomposition of some heterocyclic anticancer drug candidates, which are also nitrogen-containing aromatic compounds, was found to be an exothermic process. mdpi.com In a study on a dichlorinated benzamide (B126) derivative, DSC was used to determine the activation energy and heat release of thermal decomposition. researchgate.net

Table 3: Thermal Analysis Data for Related Aniline Compounds

| Compound/Material | Technique | Key Findings | Reference |

|---|---|---|---|

| Polyaniline | TGA/DSC | Two-step mass loss, with initial loss of water/dopants (60-140°C) and polymer decomposition (160-400°C). | sjpas.comresearchgate.net |

| 2-amino-3,5-dichloro-N-methylbenzamide | DSC | Initial decomposition temperature varies from 345°C to 402°C. Average heat release of -852.41 J/g. | researchgate.net |